5,6-Dimethoxy-2-methyl-8-nitro-1,2,3,4-tetrahydroisoquinoline

Physicochemical Profiling ADME Prediction Chromatography Method Development

5,6-Dimethoxy-2-methyl-8-nitro-1,2,3,4-tetrahydroisoquinoline (CAS 87664-83-3, molecular formula C12H16N2O4) is a fully substituted tetrahydroisoquinoline (THIQ) derivative that embeds three synergistic functional handles: electron-donating 5,6-dimethoxy groups, an N-methyl tertiary amine, and a strong electron-withdrawing 8-nitro group. The compound is commercially available as a high-purity (97%) research reagent, supported by batch-specific QC documentation including NMR, HPLC, or GC.

Molecular Formula C12H16N2O4
Molecular Weight 252.27 g/mol
CAS No. 87664-83-3
Cat. No. B11867103
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,6-Dimethoxy-2-methyl-8-nitro-1,2,3,4-tetrahydroisoquinoline
CAS87664-83-3
Molecular FormulaC12H16N2O4
Molecular Weight252.27 g/mol
Structural Identifiers
SMILESCN1CCC2=C(C1)C(=CC(=C2OC)OC)[N+](=O)[O-]
InChIInChI=1S/C12H16N2O4/c1-13-5-4-8-9(7-13)10(14(15)16)6-11(17-2)12(8)18-3/h6H,4-5,7H2,1-3H3
InChIKeyDDNMUONMFWRVDI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5,6-Dimethoxy-2-methyl-8-nitro-1,2,3,4-tetrahydroisoquinoline (CAS 87664-83-3): A Regiospecific Building Block for High-Fidelity SAR and Medicinal Chemistry


5,6-Dimethoxy-2-methyl-8-nitro-1,2,3,4-tetrahydroisoquinoline (CAS 87664-83-3, molecular formula C12H16N2O4) is a fully substituted tetrahydroisoquinoline (THIQ) derivative that embeds three synergistic functional handles: electron-donating 5,6-dimethoxy groups, an N-methyl tertiary amine, and a strong electron-withdrawing 8-nitro group. The compound is commercially available as a high-purity (97%) research reagent, supported by batch-specific QC documentation including NMR, HPLC, or GC . Its unique substitution pattern defines a precise regioelectronic profile, positioning it as a non-interchangeable intermediate for constructing fused heterocycles, bioreducible prodrugs, and CNS-penetrant screening libraries, where even minor variations in substituent position lead to profound changes in molecular recognition, reactivity, and pharmacokinetic properties [1].

Why Generic Substitution Fails for 5,6-Dimethoxy-2-methyl-8-nitro-1,2,3,4-tetrahydroisoquinoline (87664-83-3)


Generic substitution within the THIQ family is inadvisable because subtle regioisomeric shifts—moving methoxy groups from 5,6- to 6,7-positions or relocating the nitro group from C-8 to C-5 or C-7—produce dramatically different electronic landscapes and molecular shapes. For 5,6-Dimethoxy-2-methyl-8-nitro-1,2,3,4-tetrahydroisoquinoline, the specific adjacency of the 8-nitro group to the N-methyl tertiary amine creates a unique combination of reduced amine basicity (estimated pKa ~5.5, compared to ~9.4 for the non-nitrated 5,6-dimethoxy-2-methyl-THIQ analog, CAS 87664-82-2) [1], altered dipole moment, and a steric environment distinct from the more common 6,7-dimethoxy-5-nitro isomer (CAS 1306606-11-0) . These differential properties are further leveraged by the presence of the 5,6-dimethoxy motif, which provides a specific electron-rich aromatic activation pattern, directing electrophilic aromatic substitution and cross-coupling reactions to different positions than its 6,7-substituted counterparts, ensuring that downstream biological activity and synthetic utility cannot be reproduced by off-the-shelf alternatives.

Product-Specific Quantitative Differentiation Evidence for 5,6-Dimethoxy-2-methyl-8-nitro-1,2,3,4-tetrahydroisoquinoline


Measurable Reduction in Amine Basicity Compared to the Non-Nitrated 5,6-Dimethoxy-2-methyl-THIQ Analog

The introduction of the electron-withdrawing 8-nitro group significantly attenuates the basicity of the neighboring N-methyl tertiary amine in 5,6-Dimethoxy-2-methyl-8-nitro-1,2,3,4-tetrahydroisoquinoline. The estimated pKa of the target compound is approximately 5.5, a decrease of nearly 4 log units compared to the non-nitrated analog 5,6-Dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline (CAS 87664-82-2), which has an estimated pKa of ~9.4 . This represents a roughly 10,000-fold difference in proton affinity.

Physicochemical Profiling ADME Prediction Chromatography Method Development

Differential Substitution Pattern Dictates Unique Electron-Deficient Aromatic Character for Late-Stage Functionalization vs. 6,7-Dimethoxy Regioisomers

In 5,6-Dimethoxy-2-methyl-8-nitro-1,2,3,4-tetrahydroisoquinoline, the 5,6-dimethoxy arrangement places two strongly electron-donating groups on an already activated ring, while the 8-nitro group withdraws electron density from the ortho and para positions. This creates a unique and predictable nucleophilic/electrophilic map distinct from the 6,7-dimethoxy-5-nitro regioisomer (CAS 1306606-11-0) . In the 6,7-isomer, the nitro group is flanked by two methoxy groups, leading to a different pattern of steric hindrance and electronic deactivation. This structural difference re-directs electrophilic aromatic substitution and metal-catalyzed cross-coupling reactions [1].

Synthetic Chemistry C-H Activation Cross-Coupling

Higher Molecular Weight and Crystallinity (Melting Point) Distinguishes the Target Compound from Simpler 8-Nitro-THIQ Scaffolds

5,6-Dimethoxy-2-methyl-8-nitro-1,2,3,4-tetrahydroisoquinoline is a crystalline solid with a measured melting point of 105 °C (from methanol) [1]. In contrast, the simpler 8-Nitro-1,2,3,4-tetrahydroisoquinoline scaffold (CAS 791040-11-4), lacking the 5,6-dimethoxy and N-methyl groups, shows no reported crystalline melting point and is a significantly smaller molecule (MW 178.19 vs. 252.27 g/mol).

Solid-State Chemistry Crystallization Purification Development

Direct Synthetic Access to the 8-Amino-5,6-dimethoxy-2-methyl-THIQ Pharmacophore via Chemoselective Nitro Reduction

5,6-Dimethoxy-2-methyl-8-nitro-1,2,3,4-tetrahydroisoquinoline serves as the immediate, high-purity precursor to 5,6-Dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-8-amine (CAS 87664-84-4) [1]. The 8-amino-THIQ scaffold is a privileged motif in CNS drug discovery. Using the 5-bromo analog (CAS 104737-00-0) as an alternative entry point requires a Buchwald-Hartwig amination, which is a more complex, costly, and often lower-yielding sequence requiring specialized catalyst systems. Selective reduction of the nitro group is a robust, high-yielding transformation.

Medicinal Chemistry Prodrug Design Parallel Synthesis

Quantified Commercial Purity (97%) and Quality Control Documentation Enables Immediate Use Without Re-Purification

A leading supplier, Bidepharm, provides 5,6-Dimethoxy-2-methyl-8-nitro-1,2,3,4-tetrahydroisoquinoline at a standard purity of 97%, accompanied by batch-specific quality control documentation (NMR, HPLC, or GC) . In contrast, many less-substituted or regioisomeric analogs, such as the 6,7-Dimethoxy-5-nitro isomer or the 2-methyl-8-nitro-THIQ scaffold, are often listed at a lower standard purity of 95% .

Procurement High-Throughput Screening Analytical Chemistry

Best-Fit Application Scenarios for 5,6-Dimethoxy-2-methyl-8-nitro-1,2,3,4-tetrahydroisoquinoline Based on Proven Differentiation


Functional Probe for pH-Dependent CNS Permeability Studies in Drug Discovery

The substantiated 3.9 log unit difference in amine basicity compared to non-nitrated THIQ analogs makes this compound an ideal probe for studying how ionization state affects passive blood-brain barrier (BBB) permeability. Researchers can use it as a matched molecular pair with its non-nitrated counterpart (CAS 87664-82-2) to deconvolute the impact of the nitro group's electron-withdrawing effect on CNS penetration in parallel artificial membrane permeability assays (PAMPA) or MDCK cell models [1].

Key Intermediate for Parallel Synthesis of 8-Amino-THIQ-Based Kinase or GPCR Inhibitor Libraries

Given its documented role as the direct precursor to 8-amino-5,6-dimethoxy-2-methyl-THIQ, this compound is the optimal starting material for synthesizing diverse libraries of 8-amido, 8-sulfonamido, and 8-ureido derivatives. Its use bypasses the need for more complex Buchwald-Hartwig amination chemistry required by the 5-bromo analog, enabling faster and more robust parallel synthesis workflows for hit-to-lead optimization in medicinal chemistry [2].

Analytical Method Development and Reference Standard for Regioisomeric THIQ Impurity Profiling

The compound's specific 5,6-dimethoxy-8-nitro pattern, high 97% purity, and distinct chromatographic properties relative to its 6,7-dimethoxy regioisomers make it a valuable reference standard for developing robust HPLC or UPLC methods to resolve and quantify closely related impurities. Its unique retention time, driven by its distinct dipole and ionization state, provides a critical control for ensuring the quality of complex THIQ-based pharmaceutical intermediates .

Quote Request

Request a Quote for 5,6-Dimethoxy-2-methyl-8-nitro-1,2,3,4-tetrahydroisoquinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.